3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE
Overview
Description
3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a methoxyphenyl group, a nitrophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-(3-nitrophenyl)-2-aminothiazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-amino-3-nitrophenyl derivatives.
Substitution: Formation of nitro or halogen-substituted aromatic compounds.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 3-(4-METHOXYPHENYL)BUTANOIC ACID
Uniqueness
3-(4-METHOXYPHENYL)-N-[4-(3-NITROPHENYL)-13-THIAZOL-2-YL]PROPANAMIDE is unique due to the presence of both methoxy and nitro groups on different aromatic rings, as well as the thiazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-16-8-5-13(6-9-16)7-10-18(23)21-19-20-17(12-27-19)14-3-2-4-15(11-14)22(24)25/h2-6,8-9,11-12H,7,10H2,1H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZIOWGSAPBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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